molecular formula C13H9N3O B176987 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 21398-08-3

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine

Cat. No. B176987
CAS RN: 21398-08-3
M. Wt: 223.23 g/mol
InChI Key: DLFKLZJZRSRZPP-UHFFFAOYSA-N
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Description

“3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” is a compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This compound has been used in various fields due to its desirable biological activity .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine”, can be achieved through various methods. One common method is the oxidative cyclization of N-acyl hydrazones . Another method involves the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” consists of a five-membered 1,3,4-oxadiazole ring attached to a phenyl group and a pyridine ring . The exact molecular structure can be determined using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .


Chemical Reactions Analysis

The chemical reactions involving “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” can be analyzed using various spectroscopic techniques. For example, 1H NMR can provide information about the hydrogen atoms in the molecule, while 13C NMR can provide information about the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” can be determined using various techniques. For example, its molecular weight can be determined using LC–MS . Other properties such as melting point, boiling point, and density can also be determined .

Scientific Research Applications

Electron-Transporting and Exciton-Blocking Material

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine and its derivatives are notable for their application as electron-transporting and exciton-blocking materials in the field of organic light-emitting diodes (OLEDs). Studies have demonstrated that these compounds show high electron mobilities and are effective in reducing driving voltages and enhancing efficiency in blue, green, and red phosphorescent OLEDs. The material exhibited promising external quantum efficiencies and current and power efficiencies, signifying its potential in developing advanced OLED technologies (Shih et al., 2015).

Material Synthesis and Characterization

Study of Polymorphism

The polymorphic nature of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine and related compounds has been a point of interest due to their potential in pharmaceutical and material science applications. Understanding the intermolecular interactions and crystal packing in these polymorphic structures can provide valuable information for drug design and material synthesis (Shishkina et al., 2019).

Potential Anti-cancer Properties

Certain derivatives of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine have been investigated for their potential anticancer properties. The synthesis of these derivatives and their evaluation against cancer cell lines have shown moderate cytotoxicity, indicating the potential of these compounds in the development of new anticancer drugs (Redda & Gangapuram, 2007).

In Coordination Chemistry

The compound and its derivatives have been used in coordination chemistry, forming complexes with various metals. These complexes exhibit unique structural properties and have potential applications in materials science and catalysis (Hou et al., 2013).

Future Directions

The future directions for “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” could involve further exploration of its biological activities and potential applications in medicine and agriculture . New methods of synthesizing complex structures containing oxadiazole rings are also being sought .

properties

IUPAC Name

2-phenyl-5-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)12-15-16-13(17-12)11-7-4-8-14-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFKLZJZRSRZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353420
Record name 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole

CAS RN

21398-08-3
Record name 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MTH Khan, MI Choudhary, KM Khan, M Rani - Bioorganic & medicinal …, 2005 - Elsevier
Here the tyrosinase inhibition studies of library of 2,5-disubstituted-1,3,4-oxadiazoles have been reported and their structure–activity relationship (SAR) also have been discussed. The …
Number of citations: 200 www.sciencedirect.com
H Watanabe, M Ono, H Kimura, K Matsumura… - …, 2014 - pubs.rsc.org
We designed and synthesized a novel series of radioiodinated 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine (1,3,4-PODP) derivatives for imaging β-amyloid (Aβ) plaques in Alzheimer's …
Number of citations: 9 pubs.rsc.org
MH Shin, FF Wong, CM Lin, WY Chen… - … International Journal of …, 2007 - Wiley Online Library
New functionalized oxadiazole‐triazolopyridinone derivatives were synthesized via arcycloaddition. With the chromophores of triazolopyridinone, the photoluminescence spectra of …
Number of citations: 6 onlinelibrary.wiley.com
KK Jha, A Samad, Y Kumar, M Shaharyar… - European Journal of …, 2010 - Elsevier
3D QSAR analysis for the 21 molecules of 1,3,4-oxadiazoles was carried out by using k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) combined with various selection …
Number of citations: 184 www.sciencedirect.com
Z Shang, Q Chu, S Tan - Synthesis, 2015 - thieme-connect.com
An efficient and versatile metal-free synthesis of 1,3,4-oxadiazoles from N′-(arylmethyl)hydrazides or 1-(arylmethyl)-2-(arylmethylene)hydrazines through oxidative dehydrogenation is …
Number of citations: 21 www.thieme-connect.com

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